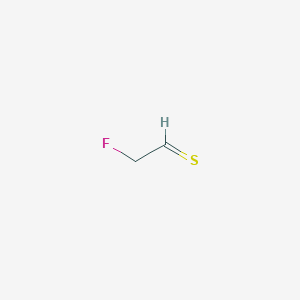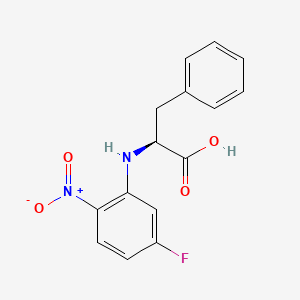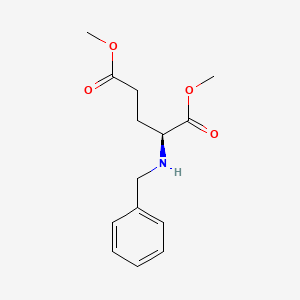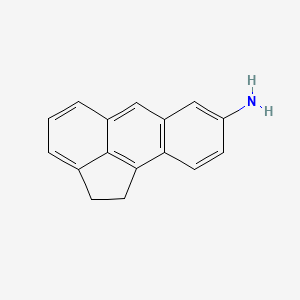
(2,5-Dimethylthiophen-3-yl)(dimethyl)octadecylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylthiophen-3-yl)(dimethyl)octadecylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a thiophene ring substituted with dimethyl groups at positions 2 and 5, and a dimethyl-octadecylsilane moiety attached at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylthiophen-3-yl)(dimethyl)octadecylsilane typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the sulfurization of hexane-2,5-dione.
Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the dimethyl groups at positions 2 and 5.
Attachment of the Silane Moiety: The final step involves the attachment of the dimethyl-octadecylsilane moiety to the thiophene ring at position 3. This can be achieved through a hydrosilylation reaction, where the thiophene derivative reacts with a silane compound in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control the reaction conditions and improve efficiency.
Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dimethylthiophen-3-yl)(dimethyl)octadecylsilane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the silane moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as platinum or palladium catalysts for hydrosilylation reactions.
Major Products
The major products formed from these reactions include:
Sulfoxides and Sulfones: From oxidation reactions.
Dihydrothiophene Derivatives: From reduction reactions.
Substituted Thiophenes: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethylthiophen-3-yl)(dimethyl)octadecylsilane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Used in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2,5-Dimethylthiophen-3-yl)(dimethyl)octadecylsilane involves its interaction with molecular targets and pathways. The thiophene ring and silane moiety can interact with various biological molecules, potentially affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylthiophene: A simpler compound with a similar thiophene ring structure but lacking the silane moiety.
3-Acetyl-2,5-dimethylthiophene: Another thiophene derivative with an acetyl group at position 3 instead of the silane moiety.
Uniqueness
(2,5-Dimethylthiophen-3-yl)(dimethyl)octadecylsilane is unique due to the presence of both the thiophene ring and the dimethyl-octadecylsilane moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
583032-42-2 |
|---|---|
Molekularformel |
C26H50SSi |
Molekulargewicht |
422.8 g/mol |
IUPAC-Name |
(2,5-dimethylthiophen-3-yl)-dimethyl-octadecylsilane |
InChI |
InChI=1S/C26H50SSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(4,5)26-23-24(2)27-25(26)3/h23H,6-22H2,1-5H3 |
InChI-Schlüssel |
SQSCJLRMPBZMMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(C)C1=C(SC(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)

![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)

![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide](/img/structure/B12580481.png)



![L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]-](/img/structure/B12580495.png)
![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide](/img/structure/B12580499.png)
![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580500.png)
![(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone]](/img/structure/B12580504.png)
![2,2,2-trifluoro-N-[[(2S)-piperidin-2-yl]methyl]acetamide](/img/structure/B12580511.png)

